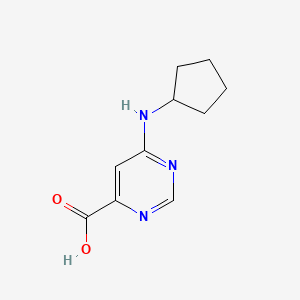
6-(Cyclopentylamino)pyrimidine-4-carboxylic acid
Cat. No. B8561267
M. Wt: 207.23 g/mol
InChI Key: PQUXDNVBOLAISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150519B2
Procedure details


A mixture of methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate (Intermediate 2, 2.00 g; 7.82 mmol; 1.00 eq.), palladium on charcoal (750 mg) and triethylamine (3.27 mL; 23.5 mmol) in EtOH (200 mL) was stirred under an atmosphere of hydrogen for 2 hours. After 2 hours the reaction mixture was filtered on celite and evaporated to give a mixture of methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate. The crude mixture was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 120 mL) and treated with an aqueous solution of lithium hydroxide (1N, 23.5 mL, 23.5 mmol). The reaction mixture was stirred at RT for 60 minutes. Water was added (50 mL) and the aqueous layer was washed with DCM (30 mL). The aqueous layer was acidified to pH 5 by addition of an HCl solution (1N). The aqueous layer was evaporated in vacuo to reduce the volume by 30-50%. The resulting white solid was filtered to afford the title compound as a white solid.

Name
methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step Two

Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
THF EtOH H2O
Quantity
120 mL
Type
solvent
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([NH:12][CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16]C2)[N:3]=1.C(N(CC)CC)C.C1(NC2N=CN=C(C(OC)=O)C=2)CCCC1.C1(NC2N=CN=C(C(OCC)=O)C=2)CCCC1.[OH-].[Li+]>[Pd].CCO.C1COCC1.CCO.O.O>[CH:13]1([NH:12][C:4]2[N:3]=[CH:2][N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=2)[CH2:14][CH2:18][CH2:17][CH2:16]1 |f:4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NCC1CCCC1
|
|
Name
|
Intermediate 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NCC1CCCC1
|
|
Name
|
|
|
Quantity
|
3.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)NC1=CC(=NC=N1)C(=O)OC
|
|
Name
|
ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)NC1=CC(=NC=N1)C(=O)OCC
|
Step Four
[Compound]
|
Name
|
crude mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
THF EtOH H2O
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CCO.O
|
Step Five
|
Name
|
|
|
Quantity
|
23.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under an atmosphere of hydrogen for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 2 hours the reaction mixture was filtered on celite
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at RT for 60 minutes
|
|
Duration
|
60 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with DCM (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was acidified to pH 5 by addition of an HCl solution (1N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was evaporated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid was filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
